Ethyl methyl p-nitrophenyl phosphate
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Overview
Description
Preparation Methods
Ethyl methyl p-nitrophenyl phosphate can be synthesized through the reaction of p-nitrophenol with phosphorus oxychloride, followed by the addition of ethyl and methyl alcohols under controlled conditions . Industrial production methods often involve the use of titania nanoparticles immobilized on glass or quartz substrates to facilitate the degradation process .
Chemical Reactions Analysis
Ethyl methyl p-nitrophenyl phosphate undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Substitution: It can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Common reagents used in these reactions include hydrochloric acid for acidic hydrolysis and sodium hydroxide for basic hydrolysis . Major products formed from these reactions include p-nitrophenol and various phosphate esters .
Scientific Research Applications
Ethyl methyl p-nitrophenyl phosphate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of ethyl methyl p-nitrophenyl phosphate involves the inhibition of acetylcholinesterase . This enzyme is responsible for breaking down acetylcholine in the synaptic cleft, and its inhibition leads to the accumulation of acetylcholine, resulting in prolonged nerve signal transmission . The compound binds to a serine residue at the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine .
Comparison with Similar Compounds
Ethyl methyl p-nitrophenyl phosphate is similar to other organophosphate compounds such as paraoxon-ethyl and paraoxon-methyl . These compounds also inhibit acetylcholinesterase but differ in their specific chemical structures and reactivity . For example, paraoxon-ethyl has two ethyl groups, while paraoxon-methyl has two methyl groups . The presence of different alkyl groups can affect the compound’s reactivity and potency as an acetylcholinesterase inhibitor .
Properties
CAS No. |
1021-47-2 |
---|---|
Molecular Formula |
C9H12NO6P |
Molecular Weight |
261.17 g/mol |
IUPAC Name |
ethyl methyl (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C9H12NO6P/c1-3-15-17(13,14-2)16-9-6-4-8(5-7-9)10(11)12/h4-7H,3H2,1-2H3 |
InChI Key |
YOMNJRBOMBSLAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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